

troubleshooting poor solubility of 3-iodo-7-nitro-1H-indazole

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Compound of Interest

Compound Name: 3-iodo-7-nitro-1H-indazole

Cat. No.: B1314958

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Technical Support Center: 3-Iodo-7-Nitro-1H-Indazole

Welcome to the Technical Support Center for **3-Iodo-7-Nitro-1H-Indazole**. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and solubility of this compound. As Senior Application Scientists, we've compiled this in-depth guide based on the chemical properties of substituted nitroindazoles and established laboratory best practices for poorly soluble compounds.

Understanding the Solubility Profile of 3-Iodo-7-nitro-1H-indazole

3-Iodo-7-nitro-1H-indazole (CAS RN: 864724-64-1) is a heterocyclic organic compound with a molecular formula of $C_7H_4IN_3O_2$ and a molecular weight of 289.03 g/mol. [\[1\]](#) [\[2\]](#) Its structure, which includes an indazole core, a nitro group, and an iodine atom, inherently contributes to its poor aqueous solubility.

The indazole ring system, a bicyclic aromatic heterocycle, provides a rigid, planar structure that can favor crystal lattice packing, making it more difficult for solvent molecules to surround and dissolve the compound. [\[3\]](#) The nitro group is strongly electron-withdrawing, which increases the polarity of the molecule but can also lead to strong intermolecular interactions in the solid state. [\[4\]](#) While nitro compounds can exhibit some solubility in polar organic solvents, they are

generally sparingly soluble or insoluble in water.^[4] The large, hydrophobic iodine atom further reduces the affinity for aqueous solutions.

Based on these structural features, **3-Iodo-7-nitro-1H-indazole** is predicted to have low solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving **3-Iodo-7-nitro-1H-indazole**?

Based on its chemical structure and synthetic routes for related compounds, we recommend starting with polar aprotic solvents.^[5]

- Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
- Secondary Recommendations: Acetonitrile (ACN), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).

Q2: Is **3-Iodo-7-nitro-1H-indazole** soluble in alcohols like ethanol or methanol?

Solubility in polar protic solvents like methanol and ethanol is expected to be limited. While these solvents can engage in hydrogen bonding, the overall non-polar character of the indazole ring and the iodine atom may hinder significant dissolution. Gentle warming may improve solubility in these solvents.

Q3: Can I dissolve this compound in water or buffer solutions?

Direct dissolution in aqueous solutions, including common buffers (e.g., PBS), is not recommended due to the compound's predicted low aqueous solubility. If an aqueous solution is required for your experiment, a stock solution in a suitable organic solvent (like DMSO) should be prepared first and then diluted into the aqueous medium. Be aware that precipitation may occur upon dilution.

Q4: The provided information for 7-nitroindazole shows some solubility data. Can I use that as a direct reference?

While the solubility data for 7-nitroindazole can provide a general idea, it should not be used as a direct substitute. The position of the nitro group and the addition of an iodine atom at the 3-

position in your compound will alter the crystal packing and intermolecular forces, thus affecting its solubility profile.

Troubleshooting Poor Solubility: A Step-by-Step Guide

If you are encountering difficulties in dissolving **3-iodo-7-nitro-1H-indazole**, follow this systematic troubleshooting workflow.

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